REACTION_CXSMILES
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[CH2:1]([C:5]1[CH:6]=[C:7]([O:13]C)[C:8]([O:11]C)=[CH:9][CH:10]=1)[CH:2]([CH3:4])[CH3:3].C(O)(=O)C.Br>O>[CH2:1]([C:5]1[CH:6]=[C:7]([OH:13])[C:8](=[CH:9][CH:10]=1)[OH:11])[CH:2]([CH3:4])[CH3:3]
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Name
|
|
Quantity
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50.83 g
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Type
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reactant
|
Smiles
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C(C(C)C)C=1C=C(C(=CC1)OC)OC
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Name
|
|
Quantity
|
167.82 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
502.18 g
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Type
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reactant
|
Smiles
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Br
|
Name
|
|
Quantity
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400 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was heated
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Type
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TEMPERATURE
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Details
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under reflux for 19 hours
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Duration
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19 h
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Type
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EXTRACTION
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Details
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The separated oil was extracted with ether
|
Type
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WASH
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Details
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The ether solution was successively washed with 400 ml of water, 660 g of aqueous sodium thiosulfate solution
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Type
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DRY_WITH_MATERIAL
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Details
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The resulting solution was dried with anhydrous sodium sulfate
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Type
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DISTILLATION
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Details
|
distilled off ether, and vacuum
|
Type
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DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C=1C=C(C(O)=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: MASS | 35.68 g | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |